2-{[2-(4-BENZHYDRYLPIPERAZINO)-2-OXOETHYL]SULFANYL}-3-ETHYL-4(3H)-QUINAZOLINONE
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Overview
Description
2-{[2-(4-BENZHYDRYLPIPERAZINO)-2-OXOETHYL]SULFANYL}-3-ETHYL-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines a quinazoline core with a piperazine moiety and a diphenylmethyl group, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-BENZHYDRYLPIPERAZINO)-2-OXOETHYL]SULFANYL}-3-ETHYL-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline intermediate.
Attachment of the Diphenylmethyl Group: The diphenylmethyl group can be attached through a Friedel-Crafts alkylation reaction, using diphenylmethanol and a suitable catalyst.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the quinazoline-piperazine intermediate with a thiol derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core or the piperazine ring, potentially leading to the formation of dihydroquinazoline or reduced piperazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline and reduced piperazine derivatives.
Substitution: Various substituted quinazoline and piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Quinazoline derivatives are known for their anticancer, antiviral, and anti-inflammatory properties, and this compound may exhibit similar activities.
Industry
In the industrial sector, the compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its unique structure allows for the design of molecules with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-BENZHYDRYLPIPERAZINO)-2-OXOETHYL]SULFANYL}-3-ETHYL-4(3H)-QUINAZOLINONE is not fully understood, but it is believed to involve interactions with specific molecular targets. The quinazoline core may interact with enzymes or receptors, while the piperazine moiety and diphenylmethyl group may enhance binding affinity and specificity. Potential pathways include inhibition of kinases, modulation of receptor activity, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methylquinazolin-4(3H)-one: Similar structure with a methyl group instead of an ethyl group.
2-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-phenylquinazolin-4(3H)-one: Similar structure with a phenyl group instead of an ethyl group.
2-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-propylquinazolin-4(3H)-one: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
The uniqueness of 2-{[2-(4-BENZHYDRYLPIPERAZINO)-2-OXOETHYL]SULFANYL}-3-ETHYL-4(3H)-QUINAZOLINONE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the ethyl group may influence its pharmacokinetic properties, such as solubility and metabolic stability, compared to its analogs.
Properties
Molecular Formula |
C29H30N4O2S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]sulfanyl-3-ethylquinazolin-4-one |
InChI |
InChI=1S/C29H30N4O2S/c1-2-33-28(35)24-15-9-10-16-25(24)30-29(33)36-21-26(34)31-17-19-32(20-18-31)27(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-16,27H,2,17-21H2,1H3 |
InChI Key |
KAPZTXDTNIEJCL-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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